Sodium S-sulfocysteine hydrate chemical properties and structure
Sodium S-sulfocysteine hydrate chemical properties and structure
An In-depth Technical Guide to Sodium S-sulfocysteine Hydrate for Researchers and Drug Development Professionals
Introduction
Sodium S-sulfocysteine (SSC) hydrate stands as a pivotal, yet often under-recognized, molecule at the intersection of metabolic biochemistry and biopharmaceutical manufacturing. Endogenously, it is a critical biomarker for rare metabolic disorders, serving as a flag for disruptions in sulfur amino acid metabolism.[1][2] In the realm of drug development, its synthetic form, L-Cysteine S-sulfate sodium salt sesquihydrate, has emerged as a superior, highly stable substitute for L-cysteine in cell culture media, directly addressing long-standing challenges in the production of therapeutic proteins.[3][4]
This guide provides a comprehensive technical overview of Sodium S-sulfocysteine hydrate, designed for researchers, biochemists, and process development scientists. We will dissect its core chemical properties, synthesis, and analytical validation, while also exploring its profound biological implications and its transformative role in modern bioprocessing. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent applications. Sodium S-sulfocysteine is an amino acid derivative where a sulfonate group is attached to the sulfur atom of cysteine. While various hydrated forms exist, the commercially prevalent version for biopharmaceutical use is the sesquihydrate.[4]
Core Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | L-Cysteine S-sulfate sodium salt sesquihydrate | [4] |
| Synonyms | S-Sulfocysteine sodium salt, SCys, Sulfo-Cysteine | [4] |
| CAS Number | 150465-29-5 (for sesquihydrate) | [4] |
| Molecular Formula | C₃H₆NNaO₅S₂ · 1.5H₂O | [4] |
| Molecular Weight | 250.23 g/mol (sesquihydrate) | [4] |
| Anhydrous MW | 223.2 g/mol | (Calculated) |
Molecular Structure
The structure of the S-sulfocysteine anion is characterized by the core L-cysteine backbone with a sulfonate group (-SO₃⁻) covalently bonded to the thiol sulfur atom. This modification is the key to its unique properties.
Physicochemical Properties: The Basis of Enhanced Stability
The primary driver for the adoption of Sodium S-sulfocysteine in bioprocessing is its superior stability and solubility compared to L-cysteine and L-cystine. L-cysteine readily oxidizes in solution to form the insoluble dimer L-cystine, causing precipitation in cell culture media and feeds. The S-sulfonate group in SSC protects the reactive thiol moiety, preventing this dimerization.[5]
Key Physicochemical Data
| Property | Description | Source(s) |
| Appearance | White to off-white powder or crystalline solid. | [4] |
| Solubility | Water: Highly soluble (up to 1.3 M at room temperature).PBS (pH 7.2): Approx. 5 mg/mL. | [3][4] |
| Stability (Solid) | Stable for years when stored properly at 2-8°C. | |
| Stability (Aqueous) | Significantly more stable than L-cysteine in neutral pH solutions. However, for analytical standards, fresh preparation is recommended as long-term storage data is limited. | [3][5] |
| Storage | Store solid form at 2-25°C in a tightly sealed container, protected from moisture. | [4][6] |
Causality Insight: The addition of the highly polar sulfonate group not only blocks the thiol from oxidative dimerization but also dramatically increases the molecule's aqueous solubility. This allows for the formulation of highly concentrated, neutral-pH feed solutions in bioreactors, eliminating the need for separate, caustic feeds that can cause pH shocks and protein degradation.[3][4]
Synthesis and Manufacturing Principles
While multiple synthetic routes may exist, the fundamental chemistry underlying the formation of S-sulfocysteine involves the reaction of a sulfite source with cystine (the oxidized dimer of cysteine). This process, known as sulfitolysis, is a nucleophilic cleavage of the disulfide bond.
Reaction Principle: Cystine + SO₃²⁻ → S-sulfocysteine + Cysteine
In this reaction, the sulfite anion (SO₃²⁻) acts as a nucleophile, attacking the disulfide bond of cystine. This breaks the S-S bond, resulting in the formation of one molecule of S-sulfocysteine and one molecule of cysteine.
Conceptual Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and isolation of Sodium S-sulfocysteine hydrate.
Experimental Rationale: The choice of a sulfitolysis reaction is logical because it utilizes readily available and inexpensive starting materials (L-cystine and sodium sulfite).[7][8] Control of pH is critical during the reaction to ensure the sulfite is in its reactive form and to prevent unwanted side reactions. Purification via crystallization is often chosen for its scalability and cost-effectiveness in isolating the final product with high purity.
Analytical Methodologies for Quality Control and Research
Robust analytical methods are essential for confirming the identity and purity of synthetic Sodium S-sulfocysteine and for quantifying its presence in biological samples. The gold standard for quantification, particularly at low concentrations in complex matrices like urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
Protocol: UPLC-MS/MS Quantification of S-Sulfocysteine in Urine
This protocol is a representative methodology based on established clinical diagnostic procedures.[10][11] It is designed for high-throughput, accurate quantification.
1. Materials and Reagents:
-
S-sulfo-L-cysteine analytical standard
-
Deuterated S-sulfocysteine (e.g., S-sulfocysteine-d3) as an internal standard (IS)
-
HPLC-grade water, acetonitrile, and formic acid
-
Ammonium formate
-
Urine samples (patient and quality control)
2. Sample Preparation:
-
Step 1: Thaw frozen urine samples completely on ice.
-
Step 2: Vortex samples to ensure homogeneity.
-
Step 3: To a 1.5 mL microfuge tube, add 10 µL of urine.
-
Step 4: Add 200 µL of the internal standard solution (prepared in a suitable solvent like 0.1% formic acid in acetonitrile). The IS serves to correct for variations in sample processing and instrument response.
-
Step 5: Vortex vigorously for 30 seconds to precipitate proteins.
-
Step 6: Centrifuge at ~13,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Step 7: Transfer the clear supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Atlantis Silica HILIC column (or similar hydrophilic interaction chromatography column) for retaining the polar analyte.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% ammonium formate.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% A) and ramping to a higher aqueous percentage to elute the analyte.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity.[9][11]
-
Detection: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.
-
SSC Transition: Monitor the transition from the parent ion mass to a specific fragment ion mass.
-
IS Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of S-sulfocysteine in the sample by comparing its peak area ratio against a calibration curve generated from standards of known concentrations. The result is typically normalized to urinary creatinine concentration.[1]
Analytical Workflow Diagram
Biological Significance and Mechanism of Action
Sodium S-sulfocysteine is not merely a synthetic tool; it is a key metabolite in specific inborn errors of metabolism.
Biomarker for MoCD and ISOD
In healthy individuals, toxic sulfite produced from cysteine catabolism is rapidly oxidized to harmless sulfate by the mitochondrial enzyme sulfite oxidase. This enzyme requires a molybdenum cofactor (MoCo) to function. In Molybdenum Cofactor Deficiency (MoCD) or Isolated Sulfite Oxidase Deficiency (ISOD), this pathway is blocked, leading to a buildup of sulfite.[1][8] This excess sulfite reacts non-enzymatically with cystine in the body to form S-sulfocysteine, which is then excreted in the urine.[8] Therefore, elevated urinary SSC is a definitive diagnostic marker for these severe neurodegenerative diseases.[2][12]
Neurotoxicity via NMDA Receptor Agonism
Structurally, S-sulfocysteine is an analog of the excitatory neurotransmitter glutamate.[1][13] It acts as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[13] The accumulation of SSC in the brains of MoCD and ISOD patients leads to excitotoxicity, a primary driver of the profound neurological damage seen in these conditions.[8]
Signaling Pathway of SSC-Induced Excitotoxicity:
-
Binding: SSC binds to the glutamate site on the NMDA receptor.
-
Channel Opening: This binding causes the receptor's ion channel to open.
-
Calcium Influx: A massive influx of extracellular calcium (Ca²⁺) into the neuron occurs.
-
Enzyme Activation: The high intracellular Ca²⁺ levels activate downstream enzymes, notably the protease calpain.
-
Protein Degradation & Cell Death: Calpain proceeds to degrade critical structural and synaptic proteins, leading to synaptic loss, neuronal damage, and ultimately, cell death (apoptosis).[13][14]
Safety, Handling, and Storage
While Sodium S-sulfocysteine is a vital laboratory and manufacturing reagent, proper handling is necessary. Safety Data Sheets (SDS) for S-sulfocysteine and related compounds indicate potential hazards.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Handle in a well-ventilated area or under a chemical fume hood.[15]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Contact with strong acids may liberate toxic gas (relevant for related sulfide compounds).[16]
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability as a solid, storage at 2-8°C is recommended. Protect from moisture.
Conclusion
Sodium S-sulfocysteine hydrate is a molecule of dual identity. It is a critical diagnostic tool that provides a window into the devastating effects of certain metabolic diseases, and simultaneously, it is a key enabling technology in the biopharmaceutical industry. Its enhanced stability and solubility solve a fundamental problem in cell culture, paving the way for more efficient and robust manufacturing processes for life-saving protein therapeutics. For the modern scientist, a thorough understanding of its chemical properties, analytical methods, and biological roles is indispensable for leveraging its full potential in both research and development.
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Rashed, M. S., Saadallah, A. A., Rahbeeni, Z., et al. (2005). Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry. Biomedical Chromatography, 19(3), 223-230. [Link]
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Jiang, Y., Mistretta, B., Elsea, S. H., & Sun, Q. (2018). Development of a rapid UPLC–MS/MS determination of urine sulfocysteine for diagnosis of sulfocysteinuria and molybdenum co-factor deficiencies. Future Science OA, 4(6), FSO298. [Link]
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Wirtz, M., & Droux, M. (2005). Role of Compartment-Specific Cysteine Synthesis for Sulfur Homeostasis During H2S Exposure in Arabidopsis. Plant and Cell Physiology, 46(10), 1662-1672. [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
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Autech Industry Co.,Ltd. (n.d.). L-Cysteine S-Sulfate Na. Retrieved January 17, 2026. [Link]
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Mayo Clinic Laboratories. (n.d.). Test Definition: SSCTU. Retrieved January 17, 2026. [Link]
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Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]
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